molecular formula C14H22N2O5 B2574903 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1160246-82-1

8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2574903
CAS No.: 1160246-82-1
M. Wt: 298.33 g/mol
InChI Key: IKFQZKDDLHPKAY-UHFFFAOYSA-N
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Description

8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H22N2O5. It is characterized by its spirocyclic structure, which includes a diazaspirodecane core. This compound is often used in chemical research and pharmaceutical development due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a cyclic ketone under acidic conditions.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Oxidation: The oxidation of the intermediate compound to introduce the oxo group is typically carried out using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing reactive sites that can form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(Tert-butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid
  • 8-[(Tert-butoxy)carbonyl]-8-azaspiro[4.5]decane-1-carboxylic acid

Uniqueness

8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both Boc and oxo groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Properties

CAS No.

1160246-82-1

Molecular Formula

C14H22N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)8-15-10(17)9(14)11(18)19/h9H,4-8H2,1-3H3,(H,15,17)(H,18,19)

InChI Key

IKFQZKDDLHPKAY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C(=O)N2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2C(=O)O

solubility

not available

Origin of Product

United States

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